molecular formula C19H16BrN5O B2871951 6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893920-47-3

6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2871951
M. Wt: 410.275
InChI Key: XNDFDCFTAPHFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups including a bromophenyl group, a dimethylphenyl group, and a triazolopyrimidinone group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones . The structures of the synthesized compounds are usually confirmed using spectral data and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine, incorporating the triazolopyrimidine ring, and characterized its structure through X-ray diffraction and spectroscopic techniques. The study also explored its antibacterial activity against various microbial strains, demonstrating its potential as an antimicrobial agent (Lahmidi et al., 2019).

Biological Activities

  • Research by Farghaly (2008) focused on the synthesis and reactions of triazolopyrimidine derivatives, evaluating their antimicrobial activities. This underscores the potential use of such compounds in developing new antimicrobial agents (Farghaly, 2008).

  • A study by Shaaban et al. (2008) synthesized fused heterocyclic ring systems incorporating the phenylsulfonyl moiety and evaluated their analgesic and anti-inflammatory activities. This highlights the potential of triazolopyrimidines in the development of new analgesic and anti-inflammatory drugs (Shaaban et al., 2008).

Potential Anticancer Applications

  • Research by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the potential use of similar compounds in cancer therapy (Rahmouni et al., 2016).

Supramolecular Chemistry

  • Fonari et al. (2004) investigated novel pyrimidine derivatives as suitable ligands for co-crystallization, forming 2D and 3D networks through hydrogen-bonding interactions. This study demonstrates the utility of these compounds in the development of supramolecular assemblies, which could have applications in materials science (Fonari et al., 2004).

Future Directions

Future research on this compound could involve studying its synthesis in more detail, investigating its physical and chemical properties, and exploring its potential biological activities. This could lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

6-[(4-bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O/c1-12-3-8-16(9-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDFDCFTAPHFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.